molecular formula C22H23N7O2 B3728315 N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE

N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE

Cat. No.: B3728315
M. Wt: 417.5 g/mol
InChI Key: CMQBTHGPZHRMAI-UHFFFAOYSA-N
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Description

N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE is a complex organic compound with a unique structure that includes a benzoyl group, a pyrimidinyl group, and a methoxyanilino group

Properties

IUPAC Name

N-[(E)-N'-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-14-13-15(2)25-21(24-14)29-22(26-17-9-11-18(31-3)12-10-17)28-20(23)27-19(30)16-7-5-4-6-8-16/h4-13H,1-3H3,(H4,23,24,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQBTHGPZHRMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)OC)N=C(N)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)OC)/N=C(\N)/NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.

Scientific Research Applications

N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE include other benzoyl and pyrimidinyl derivatives, such as:

Uniqueness

What sets N-BENZOYL-N’-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE
Reactant of Route 2
Reactant of Route 2
N-BENZOYL-N'-[(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(4-METHOXYANILINO)METHYLIDENE]GUANIDINE

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